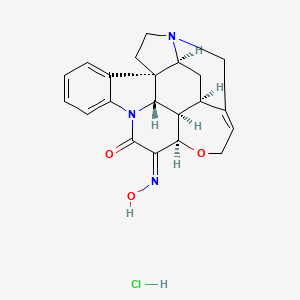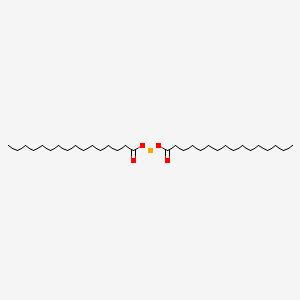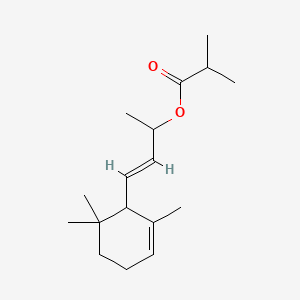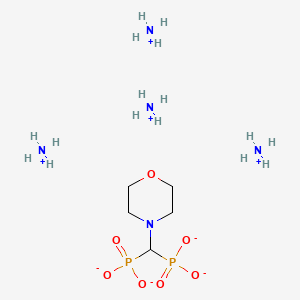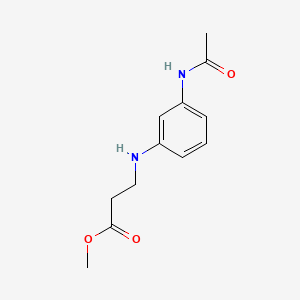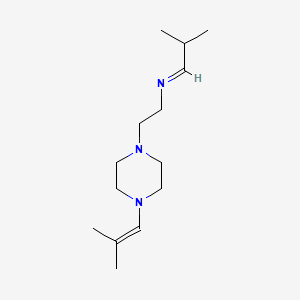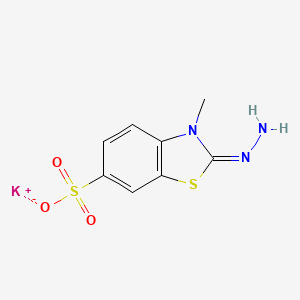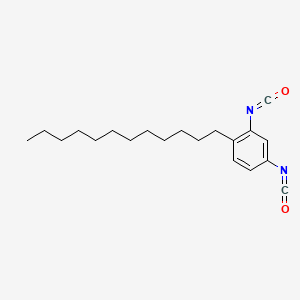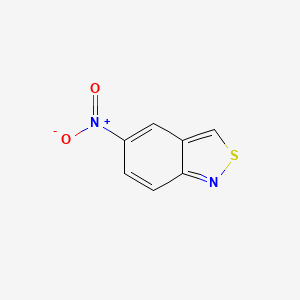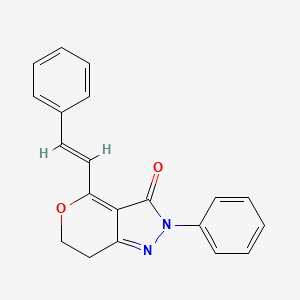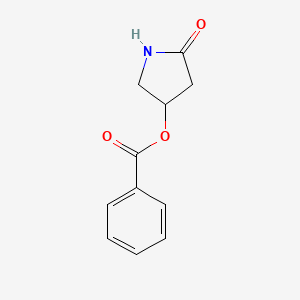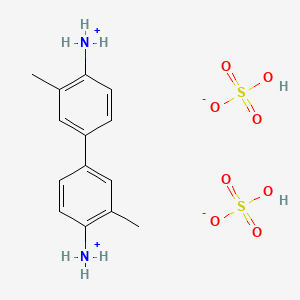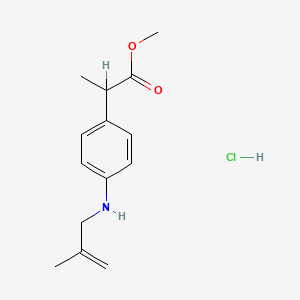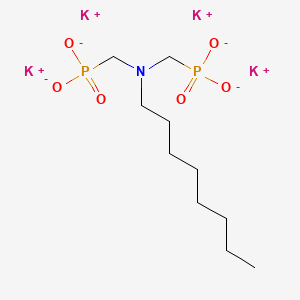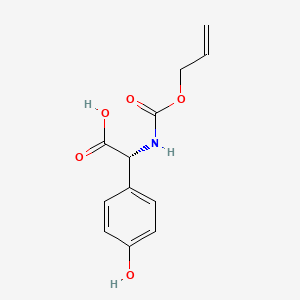
(R)-((Allyloxy)carbonylamino)(4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:
Phenol+Nonene→4-Nonylphenol
Industrial Production Methods
Industrial production of 4-Nonylphenol is carried out in large-scale reactors where phenol and nonenes are mixed with an acid catalyst. The mixture is heated to high temperatures, typically around 150-200°C, and maintained under pressure to ensure complete alkylation. The resulting product is then purified through distillation and other separation techniques to obtain high-purity 4-Nonylphenol .
化学反応の分析
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, these are widely used as surfactants.
Nonylphenol Derivatives: Various derivatives are formed through reduction and substitution reactions, each with unique properties and applications.
科学的研究の応用
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用機序
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to various biological effects, including disruption of endocrine function and interference with hormone signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling .
類似化合物との比較
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol used as surfactants.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in industrial applications and its significant impact on the environment and human health make it a compound of particular interest in scientific research .
特性
CAS番号 |
84792-41-6 |
|---|---|
分子式 |
C12H13NO5 |
分子量 |
251.23 g/mol |
IUPAC名 |
(2R)-2-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO5/c1-2-7-18-12(17)13-10(11(15)16)8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChIキー |
QOXGDQIXNKKWHC-SNVBAGLBSA-N |
異性体SMILES |
C=CCOC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
C=CCOC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


